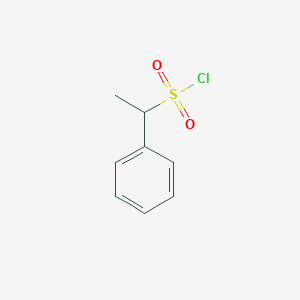

1-Phenylethanesulfonyl chloride

Description

1-Phenylethanesulfonyl chloride is an organosulfur compound featuring a benzene ring attached to an ethyl chain, with a sulfonyl chloride (-SO₂Cl) group at the first carbon of the ethyl group. This compound is a reactive intermediate used in organic synthesis, particularly for introducing sulfonyl groups into target molecules. For instance, 1-phenylethanesulfonic acid (a precursor) is noted for its application in resolving diastereomeric mixtures of amino acids like dl-p-hydroxyphenylglycine, a key component in semisynthetic antibiotics .

Properties

IUPAC Name |

1-phenylethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONVWLTTWDJSHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1-Phenylethanesulfonyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of phenylethanesulfonic acid with thionyl chloride. The reaction typically occurs under reflux conditions, producing 1-phenylethanesulfonyl chloride and releasing sulfur dioxide and hydrogen chloride as by-products . Industrial production methods often utilize similar processes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

1-Phenylethanesulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

Oxidation and Reduction: While less common, it can participate in oxidation-reduction reactions under specific conditions.

Hydrolysis: In the presence of water, it hydrolyzes to form phenylethanesulfonic acid and hydrochloric acid.

Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, and various nucleophiles. The major products formed depend on the specific nucleophile involved in the reaction.

Scientific Research Applications

1-Phenylethanesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Phenylethanesulfonyl chloride exerts its effects involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of various sulfonyl derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Benzenesulfonyl chloride | 98-09-9 | C₆H₅ClO₂S | 176.62 | Sulfonyl chloride directly attached to benzene |

| Toluene sulfonyl chloride | 1939-99-7 | C₇H₇ClO₂S | 190.65 | Methyl-substituted benzene with -SO₂Cl |

| 1-Naphthalenesulfonyl chloride | 85-46-1 | C₁₀H₇ClO₂S | 226.68 | Sulfonyl chloride on naphthalene ring |

| 2-Phenylethanesulfonyl chloride | 4025-71-2 | C₈H₉ClO₂S | 204.68 | Ethyl linker with -SO₂Cl at second carbon |

Notes:

- 1-Phenylethanesulfonyl chloride (hypothetical 1-isomer) would differ from the 2-isomer (CAS 4025-71-2) in the position of the sulfonyl group on the ethyl chain. This positional isomerism affects steric and electronic properties, influencing reactivity .

- The naphthalene derivative (1-naphthalenesulfonyl chloride) exhibits higher molecular weight and melting point (64–67°C) due to increased aromatic bulk .

Research Findings and Limitations

- Synthetic Utility : Sulfonyl chlorides are pivotal in forming sulfonamides, sulfonate esters, and other derivatives. The ethyl group in 1-phenylethanesulfonyl chloride may enhance substrate compatibility in sterically demanding reactions compared to benzene or naphthalene analogs .

- Data Gaps : Direct experimental data on 1-phenylethanesulfonyl chloride (e.g., melting point, spectroscopic profiles) are sparse in the provided evidence. Comparisons rely on structural inferences and related compounds.

Biological Activity

1-Phenylethanesulfonyl chloride (PESC) is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes. This article explores the biological activity of PESC, focusing on its mechanisms, efficacy, and implications in pharmacology, supported by data tables and relevant case studies.

PESC is characterized by its sulfonyl chloride functional group, which imparts significant electrophilic properties that enable it to interact with nucleophilic sites in biological molecules. The structure can be represented as follows:

PESC primarily acts as an inhibitor of various serine hydrolases, including fatty acid amide hydrolase (FAAH) and other related enzymes. The sulfonyl chloride moiety allows for covalent modification of the active site serine residue in these enzymes, leading to inhibition of their activity.

Inhibition of Fatty Acid Amide Hydrolase

Research indicates that PESC and its derivatives can effectively inhibit FAAH, which is involved in the metabolism of endocannabinoids. The inhibition leads to increased levels of these signaling molecules, potentially contributing to analgesic effects.

- Selectivity : Studies show that PESC exhibits selectivity for FAAH over other serine hydrolases, suggesting a favorable profile for therapeutic applications.

Table 1: Inhibitory Activity of 1-Phenylethanesulfonyl Chloride on FAAH

| Compound | IC50 (µM) | Selectivity Ratio (FAAH/Other) |

|---|---|---|

| 1-Phenylethanesulfonyl Chloride | 0.45 | >10 |

| Sulfonyl Fluoride Analog | 0.75 | 5 |

This table summarizes the inhibitory concentrations (IC50) of PESC compared to related compounds. The selectivity ratio indicates how much more potent PESC is against FAAH compared to other serine hydrolases.

Case Study 1: Analgesic Effects in Animal Models

In a study involving rodent models, administration of PESC led to significant reductions in pain responses measured through behavioral assays. The results indicated that PESC effectively increased anandamide levels, correlating with reduced nociceptive behavior.

- Methodology : Rodents were treated with varying doses of PESC, followed by assessments using the hot plate test.

- Findings : A dose-dependent increase in pain threshold was observed, supporting the compound’s potential as an analgesic.

Case Study 2: Toxicological Assessment

A separate investigation examined the toxicological profile of PESC following acute exposure. While it demonstrated effective inhibition of FAAH, higher concentrations resulted in cytotoxicity in vitro.

- Results : Cell viability assays revealed a significant reduction in cell survival at concentrations exceeding 10 µM.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.